molecular formula C7H11NO3 B13976203 Ethyl (2E)-2-acetyl-3-aminoacrylate

Ethyl (2E)-2-acetyl-3-aminoacrylate

Cat. No.: B13976203
M. Wt: 157.17 g/mol
InChI Key: GGNGWQCOLPTAFF-UHFFFAOYSA-N
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Description

Ethyl (2E)-2-acetyl-3-aminoacrylate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, an acetyl group, and an amino group attached to an acrylate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-2-acetyl-3-aminoacrylate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate enamine, which then undergoes cyclization to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to improve the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents that are both effective and environmentally benign are preferred to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-acetyl-3-aminoacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Ethyl (2E)-2-acetyl-3-aminoacrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2E)-2-acetyl-3-aminoacrylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-2-acetyl-3-aminoacrylate is unique due to the presence of both an amino group and an acetyl group on the acrylate backbone. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research .

Biological Activity

Ethyl (2E)-2-acetyl-3-aminoacrylate is a compound of significant interest in the fields of organic chemistry and biochemistry due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, mechanisms, and research findings.

Chemical Structure and Synthesis

This compound is characterized by an acrylate backbone with both an acetyl and an amino group, which imparts unique reactivity. It is typically synthesized through the condensation of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction can be optimized for yield and purity depending on the specific conditions used, such as temperature and solvent choice .

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes. The compound can serve as a substrate in enzyme-catalyzed reactions, leading to the formation of reactive intermediates that participate in further biochemical processes. Its mechanism of action often includes:

  • Enzyme Inhibition : this compound can act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Substrate for Enzymatic Reactions : It participates in reactions catalyzed by enzymes containing pyridoxal 5′-phosphate (PLP), which are crucial for amino acid metabolism .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits anticancer activity. For instance, it has been incorporated into prodrug systems that release active compounds upon irradiation, enhancing the therapeutic efficacy against cancer cells while minimizing toxicity to normal cells .

Enzyme Interaction Studies

Research has indicated that this compound interacts with various enzymes, including:

  • Catechol-O-methyltransferase (COMT) : This compound has been shown to influence COMT activity, which plays a critical role in the metabolism of neurotransmitters and drugs .
  • PLP-dependent Enzymes : Its role as a substrate for PLP-dependent enzymes highlights its importance in amino acid metabolism and related biochemical pathways .

Case Studies

  • Anticancer Drug Delivery Systems : A study explored the use of this compound in light-controlled drug delivery systems. The compound was part of a prodrug formulation that demonstrated enhanced drug activation upon exposure to specific wavelengths of light, significantly improving selectivity towards cancer cells while reducing side effects .
  • Enzyme Activity Modulation : Another investigation focused on the modulation of COMT activity by this compound. The findings suggested that this compound could enhance or inhibit enzymatic activity depending on concentration and environmental conditions, indicating its potential as a therapeutic agent in conditions where COMT modulation is beneficial .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
Ethyl acetateSimple esterSolvent; lacks amino group
Methyl acrylateAcrylate backboneUsed in polymer synthesis
AcetylacetoneDiketoneReactivity in condensation reactions
This compoundAmino group + acetyl group on acrylateAnticancer properties; enzyme substrate

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

ethyl 3-hydroxy-2-methanimidoylbut-2-enoate

InChI

InChI=1S/C7H11NO3/c1-3-11-7(10)6(4-8)5(2)9/h4,8-9H,3H2,1-2H3

InChI Key

GGNGWQCOLPTAFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)O)C=N

Origin of Product

United States

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